molecular formula C13H18F2N2 B8580749 2,6-Difluoro-N,N-di(propan-2-yl)benzene-1-carboximidamide CAS No. 865482-54-8

2,6-Difluoro-N,N-di(propan-2-yl)benzene-1-carboximidamide

Cat. No.: B8580749
CAS No.: 865482-54-8
M. Wt: 240.29 g/mol
InChI Key: JWKMIUCTXKNASL-UHFFFAOYSA-N
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Description

2,6-Difluoro-N,N-di(propan-2-yl)benzene-1-carboximidamide is a useful research compound. Its molecular formula is C13H18F2N2 and its molecular weight is 240.29 g/mol. The purity is usually 95%.
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Properties

CAS No.

865482-54-8

Molecular Formula

C13H18F2N2

Molecular Weight

240.29 g/mol

IUPAC Name

2,6-difluoro-N,N-di(propan-2-yl)benzenecarboximidamide

InChI

InChI=1S/C13H18F2N2/c1-8(2)17(9(3)4)13(16)12-10(14)6-5-7-11(12)15/h5-9,16H,1-4H3

InChI Key

JWKMIUCTXKNASL-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)C(=N)C1=C(C=CC=C1F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of EtMgBr in ether (8.0 ml, 3.0 M, 23 mmol) was added to a solution of diisopropylamine (2.5 g, 23.8 mmol) in toluene (60 ml) at 50° C. The mixture was stirred for 1 h and a white precipitate formed. The mixture was cooled to 0° C. and 2,6-difluorobenzonitrile (3.33 g, 23 mmol) was added. The mixture was allowed to warm to room temperature and stirred for 16 hours subsequently. The conversion, determined by GC, appeared to be 98%. The mixture was quenched with an aqueous solution of ammonium chloride (10%, 100 ml). The organic phase was separated from the aqueous phase and the latter was extracted twice with diethylether (200 ml). The combined organic phases were dried over sodium sulphate, filtered and the solvent was removed under reduced pressure giving 5.30 g (91%) of pure product. The ligand was characterized by 1H NMR 300 MHz (CDCl3) δ (ppm): 7.2 (m, 1H), 6.8 (m. 2H), 5.5 (bs, 1H), 3.7 (bs, 1H), 1.5 (bs, 6H), 1.0 (bs 6H), by 13C NMR 75 MHz (CDCl3) δ (ppm): 158.9 dd, J=238 Hz, J=8 Hz), 155.7, 130.1, v130.0, 129.8, 112.1, 112.0, 111.9, 111.8, 52.0 (bs), 36.2 (bs), 21.3, 20.5 and by 19F NMR 282 MHz (CDCl3) δ (ppm): −113.5
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8 mL
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2.5 g
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60 mL
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3.33 g
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Yield
91%

Synthesis routes and methods II

Procedure details

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